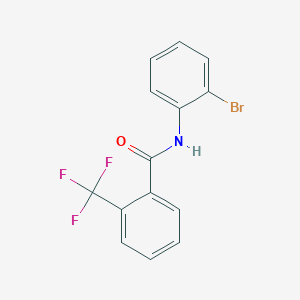

N-(2-bromofenil)-2-(trifluorometil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-bromophenyl)-2-(trifluoromethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and characterized, providing insights into their molecular structures, synthesis methods, and potential interactions.

Synthesis Analysis

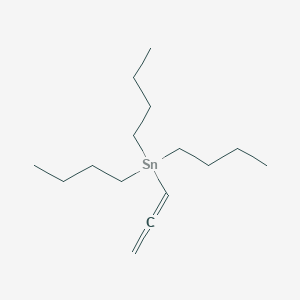

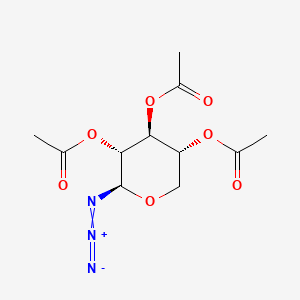

The synthesis of benzamide derivatives often involves the reaction of appropriate benzoic acid derivatives with amines or other nitrogen-containing nucleophiles. For instance, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide was achieved by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine, yielding a 92% yield . Similarly, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives . These methods could potentially be adapted for the synthesis of "N-(2-bromophenyl)-2-(trifluoromethyl)benzamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

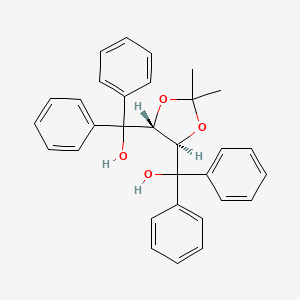

X-ray diffraction techniques are commonly used to determine the crystal structures of benzamide derivatives. For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was established using single-crystal X-ray diffraction, revealing a monoclinic system with specific space group and unit cell dimensions . The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT), as demonstrated for a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide . These techniques could be applied to "N-(2-bromophenyl)-2-(trifluoromethyl)benzamide" to gain detailed insights into its molecular structure.

Chemical Reactions Analysis

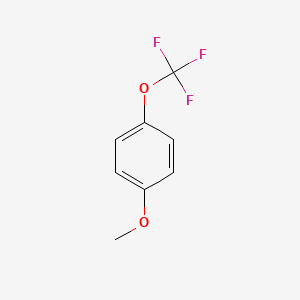

Benzamide derivatives can participate in various chemical reactions, often influenced by their functional groups and molecular structure. For instance, the presence of halogen atoms can facilitate reactions such as halogen bonding or nucleophilic substitution. The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides with different halogens (fluoro, bromo, iodo) showed varying dihedral angles between the benzene rings, which could affect their reactivity . Additionally, the introduction of deuterium and tritium into benzamide derivatives has been explored, which is relevant for labeling studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. Intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the solid-state packing of these compounds . Theoretical calculations, including DFT and molecular electrostatic potential (MEP) surface maps, can provide insights into the electronic properties and chemical reactivity of these molecules . These analyses are crucial for understanding the behavior of "N-(2-bromophenyl)-2-(trifluoromethyl)benzamide" in different environments and its potential applications.

Aplicaciones Científicas De Investigación

Productos farmacéuticos

La incorporación del grupo trifluorometilo en compuestos farmacéuticos puede alterar significativamente su actividad biológica. N-(2-bromofenil)-2-(trifluorometil)benzamida podría utilizarse en el desarrollo de nuevos medicamentos debido a su potencial para interactuar con diversos objetivos biológicos. Sus componentes estructurales pueden contribuir a las propiedades farmacocinéticas de los nuevos fármacos, como una mayor estabilidad metabólica y una mejor afinidad de unión .

Agroquímicos

En el campo de los agroquímicos, compuestos como This compound son valiosos por su posible uso en el control de plagas. Se sabe que el grupo trifluorometilo mejora la eficacia de los pesticidas, y este compuesto podría servir como precursor o ingrediente activo en la síntesis de nuevos agroquímicos .

Ciencia de materiales

La estructura química única de This compound la convierte en una candidata para la síntesis de materiales avanzados. Sus propiedades podrían aprovecharse para crear polímeros con características específicas, como una mayor resistencia a la degradación o una mejor estabilidad térmica .

Síntesis química

Este compuesto puede desempeñar un papel crucial en la síntesis orgánica, sirviendo como bloque de construcción para la construcción de moléculas complejas. Sus grupos bromofenilo y trifluorometilo son particularmente útiles en reacciones de acoplamiento cruzado, que son fundamentales para crear una amplia gama de productos químicos .

Investigación médica

This compound: puede utilizarse en la investigación médica, particularmente en el estudio de los mecanismos de la enfermedad. Podría actuar como una sonda molecular para comprender las interacciones de proteínas o como un compuesto líder en el descubrimiento de agentes terapéuticos .

Ciencia ambiental

El impacto ambiental de los compuestos fluorados es un área de investigación activa. This compound podría estudiarse por su destino ambiental, bioacumulación y potencial como trazador para estudiar las vías de contaminación .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-bromophenyl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrF3NO/c15-11-7-3-4-8-12(11)19-13(20)9-5-1-2-6-10(9)14(16,17)18/h1-8H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGILHXPTULUYCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357184 |

Source

|

| Record name | N-(2-bromophenyl)-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

425415-37-8 |

Source

|

| Record name | N-(2-bromophenyl)-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299832.png)